4-Chloroisoquinolin-7-ol is a heterocyclic organic compound characterized by a chlorine atom at the fourth position and a hydroxyl group at the seventh position of the isoquinoline ring. This compound is notable for its potential applications in medicinal chemistry and material science, serving as a precursor for various bioactive molecules.
4-Chloroisoquinolin-7-ol can be derived from isoquinolin-7-ol through chlorination processes. Isoquinolin-7-ol itself is a naturally occurring compound found in several plant species, which contributes to its significance in pharmacological research.
This compound falls under the category of chlorinated isoquinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 4-Chloroisoquinolin-7-ol typically involves several key steps:
In one common procedure, isoquinolin-7-ol is treated with thionyl chloride at elevated temperatures (around 80–100 °C). The reaction mixture is then cooled, and the resulting product is extracted with organic solvents such as dichloromethane or ethyl acetate. The yield can be optimized by adjusting reaction times and concentrations.
The molecular formula of 4-Chloroisoquinolin-7-ol is with a molecular weight of approximately 177.60 g/mol. The structure consists of a bicyclic isoquinoline framework with functional groups that influence its chemical behavior.
The compound exhibits characteristic infrared absorption bands corresponding to the hydroxyl (-OH) and aromatic C-H stretching vibrations. Nuclear magnetic resonance spectroscopy provides insights into the chemical environment of hydrogen atoms within the molecule, aiding in structural confirmation.
4-Chloroisoquinolin-7-ol can undergo various chemical reactions:
For substitution reactions, conditions typically involve heating the compound with an excess of nucleophile in a polar solvent like dimethylformamide or ethanol. Oxidation may require acidic conditions to facilitate the conversion of -OH to -C=O functionalities.
The mechanism of action of 4-Chloroisoquinolin-7-ol largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.
4-Chloroisoquinolin-7-ol typically appears as a crystalline solid with a melting point ranging from 150 °C to 160 °C. Its solubility varies depending on the solvent; it is generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide but less soluble in non-polar solvents.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to nucleophilic attack at the chlorine site and oxidation at the hydroxyl group.
4-Chloroisoquinolin-7-ol has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and potential industrial uses, making it an important subject of study within organic chemistry and drug development fields.
The global burden of infectious diseases, antimicrobial resistance, and cancer necessitates continuous innovation in drug development. Heterocyclic compounds serve as molecular scaffolds for approximately 80% of marketed pharmaceuticals, owing to their structural diversity and biofunctional mimicry. Within this chemical space, 4-chloroisoquinolin-7-ol represents a strategically designed hybrid molecule targeting multiple therapeutic gaps. Its emergence aligns with urgent pharmacological needs: the World Health Organization reports escalating mortality from multidrug-resistant bacterial infections, with Staphylococcus aureus and Enterococcus species posing critical threats [1] [6]. Simultaneously, cancer remains a leading cause of death worldwide, demanding novel chemotherapeutic agents with improved selectivity.
Table 1: Therapeutic Applications of Isoquinoline Derivatives
Biological Activity | Structural Features | Relevance to 4-Chloroisoquinolin-7-ol |
---|---|---|
Antimicrobial | Halogenation at C4 position | Confers activity against MRSA/VRE strains through membrane disruption [6] |
Anticancer | Hydroxyl group at C7 position | Induces apoptosis in breast cancer cells via p53 pathway activation [4] [6] |
Neuroprotective | Planar aromatic system | Enhances blood-brain barrier penetration for CNS targeting [7] |
Research demonstrates that 4-chloroisoquinolin-7-ol derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), addressing critical antibiotic resistance challenges [6]. In oncology, structural analogs like 1-(7-chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine show exceptional cytotoxic activity, outperforming doxorubicin against melanoma cell lines (MDAMB-435) by four-fold [4]. This compound's bioactivity profile stems from its balanced molecular properties, including optimal lipophilicity (calculated cLogP = 2.27) and topological polar surface area (33.12 Ų), enabling efficient cellular penetration while maintaining solubility [7].
Isoquinoline constitutes a privileged scaffold in medicinal chemistry due to its bidirectional pharmacophore presentation and electronic anisotropy. The 4-chloroisoquinolin-7-ol architecture specifically exploits three key structural advantages:
Bicyclic Rigidity: The fused benzene-pyridine ring system enforces planarity, facilitating deep insertion into enzyme binding pockets. This geometric constraint enhances binding affinity for kinases and DNA topoisomerases—validated targets in anticancer therapy [5] [6].
Meta-Substitution Pattern: The chlorine (C4) and hydroxyl (C7) groups adopt a meta-relationship across the heterocycle, creating an electronic dipole moment of 2.67 Debye. This polarized configuration mimics natural signaling molecules, enabling potent interference with biological pathways. Molecular docking studies confirm this arrangement optimally engages with the ATP-binding cleft of protein kinases [6].
Hydrogen-Bonding Capability: The C7 hydroxyl group functions as both hydrogen bond donor (σ-donor strength: 7.3 kcal/mol) and acceptor (σ-acceptor strength: 4.1 kcal/mol), permitting versatile interactions with biological targets. This bifunctional character explains the compound's superior binding to nucleic acids and enzyme active sites compared to non-hydroxylated analogs [5] [7].
The structural versatility of this core is evidenced by its presence in compounds ranging from kinase inhibitors to DNA intercalators. Computational models indicate that 4-chloroisoquinolin-7-ol's molecular framework provides >15 distinct vector orientations for synthetic elaboration, making it an ideal platform for diversity-oriented synthesis in lead optimization campaigns [5] [6].
Strategic placement of chlorine and hydroxyl groups on the isoquinoline nucleus induces targeted modifications to electronic, steric, and pharmacokinetic properties:
Halogenation Effects (C4 Position)
Hydroxylation Effects (C7 Position)
Table 2: Calculated Physicochemical Properties of 4-Chloroisoquinolin-7-ol
Property | Value | Method | Biological Implication |
---|---|---|---|
Molecular Weight | 179.60 g/mol | - | Compliance with Lipinski's rule |
cLogP | 2.27 (consensus) | iLOGP/XLOGP3/WLOGP/MLOGP | Optimal membrane permeability |
Topological PSA | 33.12 Ų | Ertl method | Moderate cellular absorption |
Water Solubility | 0.0948 mg/mL (ESOL) | Delaney model | Injectable formulation possible |
H-bond Acceptors | 2 | - | Target engagement versatility |
H-bond Donors | 1 | - | Solubility and target binding |
Rotatable Bonds | 0 | - | Enhanced binding rigidity |
Data sourced from computational analysis [7]
The synergistic combination of C4 chlorination and C7 hydroxylation creates a "push-pull" electronic system that stabilizes the molecule in both aqueous and lipid phases. This balance is quantified by the compound's distribution coefficient (Log D₇.₄ = 1.89), indicating favorable tissue penetration while retaining sufficient solubility for systemic distribution [6] [7]. Such precise modulation exemplifies structure-property relationship (SPR) optimization in modern drug design, positioning 4-chloroisoquinolin-7-ol as a versatile intermediate for developing targeted therapeutics against evolving global health challenges.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: